Cas no 1365938-34-6 (2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine)

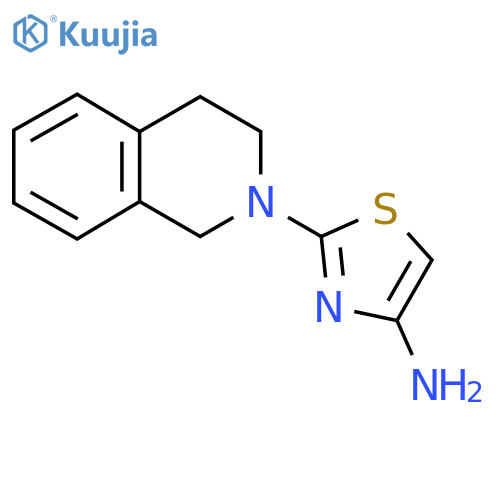

1365938-34-6 structure

商品名:2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1365938-34-6

- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-thiazol-4-ylamine

- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine

- 4-Thiazolamine, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-

-

- インチ: 1S/C12H13N3S/c13-11-8-16-12(14-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-4,8H,5-7,13H2

- InChIKey: VEMOJVHWYJZWFV-UHFFFAOYSA-N

- ほほえんだ: S1C=C(N)N=C1N1CC2C=CC=CC=2CC1

計算された属性

- せいみつぶんしりょう: 231.08301860g/mol

- どういたいしつりょう: 231.08301860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.310±0.06 g/cm3(Predicted)

- ふってん: 440.3±55.0 °C(Predicted)

- 酸性度係数(pKa): 5.60±0.10(Predicted)

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM246745-1g |

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine |

1365938-34-6 | 97% | 1g |

$538 | 2021-08-04 | |

| Chemenu | CM246745-5g |

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine |

1365938-34-6 | 97% | 5g |

$1225 | 2021-08-04 | |

| Chemenu | CM246745-1g |

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine |

1365938-34-6 | 97% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM246745-10g |

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine |

1365938-34-6 | 97% | 10g |

$1618 | 2021-08-04 |

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1365938-34-6 (2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量